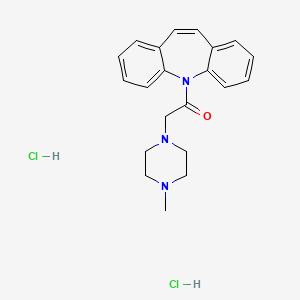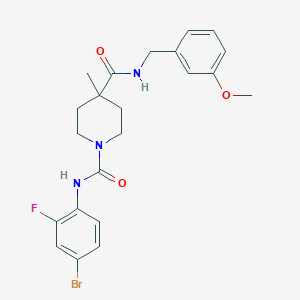![molecular formula C22H23F3N2O3 B1650759 N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide CAS No. 1197466-22-0](/img/structure/B1650759.png)
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a trifluoromethyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group may interact with specific receptors or enzymes, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[3-(difluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the methoxyphenyl and pyrrolidine moieties further enhances its distinct properties compared to similar compounds.
Properties
CAS No. |
1197466-22-0 |
|---|---|
Molecular Formula |
C22H23F3N2O3 |
Molecular Weight |
420.4 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23F3N2O3/c1-26(13-16-7-3-4-9-19(16)30-2)21(29)17-11-20(28)27(14-17)12-15-6-5-8-18(10-15)22(23,24)25/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
QIHVHKGNKXOQLQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B1650678.png)
![4-[5-(1-benzoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B1650681.png)
![N-[4-(benzyloxy)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B1650683.png)
![N-cyclohexyl-4-[6-(3,4-dimethoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B1650685.png)
![N-benzyl-1-{[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)-3-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B1650686.png)
![N-[5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-methyl-3-thienyl]-3,5-dimethylbenzamide](/img/structure/B1650687.png)

![N~1~-ethyl-3-[5-(2-fluorophenoxy)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]propanamide](/img/structure/B1650690.png)
![N-[2-(2-chlorophenyl)ethyl]-5-[(diethylamino)sulfonyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B1650691.png)
![4-methyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B1650692.png)
![Ethyl 5-[2-(cyclopentylamino)-2-oxoethyl]-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1650694.png)
![N-{3-[2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridin-3-yl]propyl}-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B1650695.png)

![1-(tert-butoxy)-3-[{[5-(3-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-propanol](/img/structure/B1650698.png)
